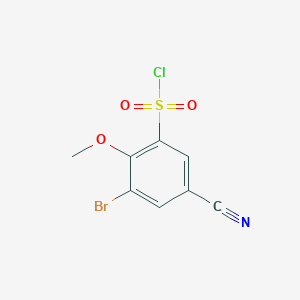
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride
Overview
Description
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride is a chemical compound used in scientific research1. It offers diverse applications due to its unique properties, making it a valuable tool for studying various biological and chemical processes1.
Synthesis Analysis
The synthesis of (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride is not explicitly mentioned in the available literature. However, it’s worth noting that the compound is available for purchase from various chemical suppliers213, indicating that its synthesis is achievable.Molecular Structure Analysis
The molecular structure of (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride is not explicitly provided in the available literature. However, a related compound, 2-Fluoro-5-methylhex-4-en-1-imine, has a molecular formula of C7H12FN4.Chemical Reactions Analysis
The specific chemical reactions involving (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride are not detailed in the available literature. However, given its structure, it can be inferred that it might participate in various organic reactions typical of amines and fluoroalkenes.Physical And Chemical Properties Analysis
The physical and chemical properties of (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride are not explicitly provided in the available literature. However, a related compound, 2-Fluoro-5-methylhex-4-en-1-imine, has a molecular weight of 129.18 g/mol4.Scientific Research Applications
Metabolism and Pharmacokinetics
Lumiracoxib, with a fluoro and methyl group in its structure, has been studied for its pharmacokinetics and metabolism. It's a COX-2 selective inhibitor showing rapid absorption and extensive metabolism before excretion via urine and feces. The study highlights the oxidation of the methyl group and hydroxylation as major metabolic pathways, indicating the potential metabolic behavior of structurally similar compounds (Mangold et al., 2004).
Dental and Oral Health
Compounds like amine fluoride/stannous fluoride have been researched extensively for their antibacterial effects and usefulness as antiplaque agents. They are considered in post-surgical mouthwashes and have been compared with chlorhexidine for effectiveness in improving periodontal parameters (Horwitz et al., 2000).
Cancer Biomonitoring
The presence of carcinogenic heterocyclic amines in the urine of individuals on a normal diet but not in those on parenteral alimentation suggests continual human exposure to these compounds through food. This indicates the importance of monitoring exposure to such amines, including those with methyl and fluoro groups (Ushiyama et al., 1991).
Environmental and Toxicological Studies
Studies have highlighted the ubiquitous presence of perfluorinated chemicals like perfluorooctanesulfonate and perfluorohexanesulfonate in human serum, emphasizing the need for monitoring human exposure to these compounds (Kuklenyik et al., 2004).
Safety And Hazards
The safety and hazards associated with (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride are not explicitly mentioned in the available literature. However, as with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and potential harm.
Future Directions
The future directions for research involving (2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride are not explicitly mentioned in the available literature. However, given its unique properties and potential applications in scientific research1, it could be a valuable tool for studying various biological and chemical processes. Further research is needed to fully understand its potential applications and mechanisms of action.
properties
IUPAC Name |
2-fluoro-N,5-dimethylhex-4-en-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FN.ClH/c1-7(2)4-5-8(9)6-10-3;/h4,8,10H,5-6H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYFUOBYSFRRIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CNC)F)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylhex-4-en-1-yl)(methyl)amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



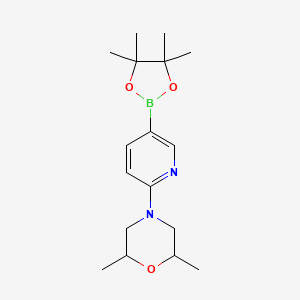
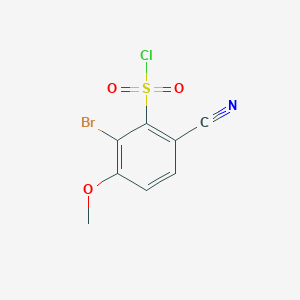



![3-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one hydrochloride](/img/structure/B1484824.png)
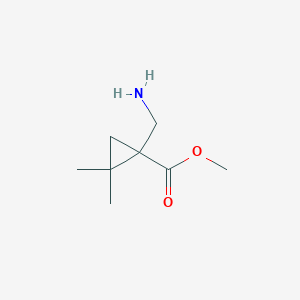
![trans-2-[(5-Chloro-2-methylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484828.png)
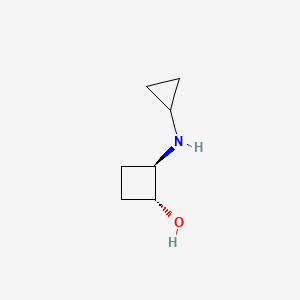
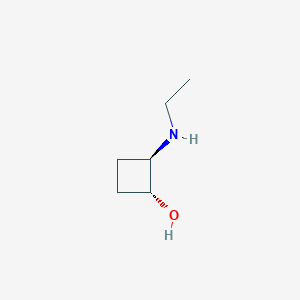
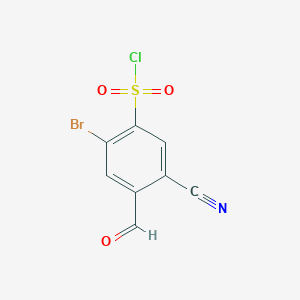
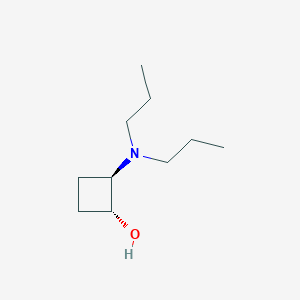
![trans-2-[(3,5-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B1484838.png)
